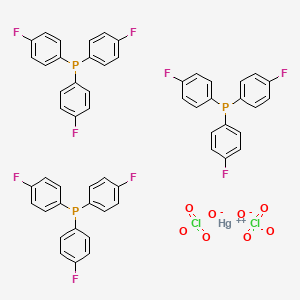amino}prop-2-enal CAS No. 89816-30-8](/img/structure/B14397646.png)
3-{[(4-Nitrophenyl)methyl](phenyl)amino}prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(4-Nitrophenyl)methylamino}prop-2-enal is an organic compound that features a nitrophenyl group, a phenyl group, and an amino group attached to a prop-2-enal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(4-Nitrophenyl)methylamino}prop-2-enal typically involves the reaction of 4-nitrobenzyl chloride with aniline to form 4-nitrobenzyl aniline. This intermediate is then subjected to a condensation reaction with acrolein under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{(4-Nitrophenyl)methylamino}prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{(4-Nitrophenyl)methylamino}prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-{(4-Nitrophenyl)methylamino}prop-2-enal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound can also form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzyl chloride: A precursor in the synthesis of 3-{(4-Nitrophenyl)methylamino}prop-2-enal.
Aniline: Another precursor used in the synthesis.
Acrolein: A key reactant in the condensation reaction.
Uniqueness
3-{(4-Nitrophenyl)methylamino}prop-2-enal is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
89816-30-8 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
3-[N-[(4-nitrophenyl)methyl]anilino]prop-2-enal |
InChI |
InChI=1S/C16H14N2O3/c19-12-4-11-17(15-5-2-1-3-6-15)13-14-7-9-16(10-8-14)18(20)21/h1-12H,13H2 |
Clave InChI |
KPTMVYGJKHNXCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



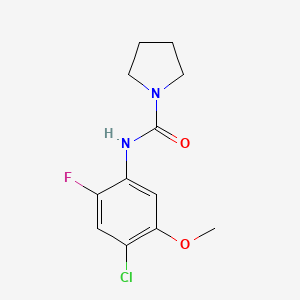
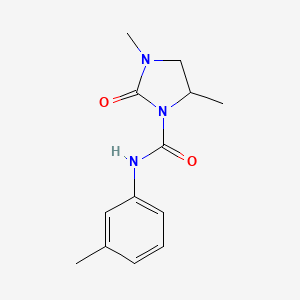
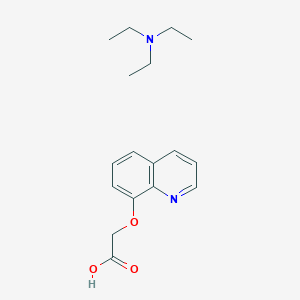

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
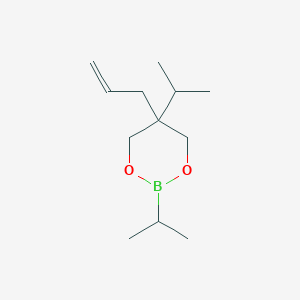
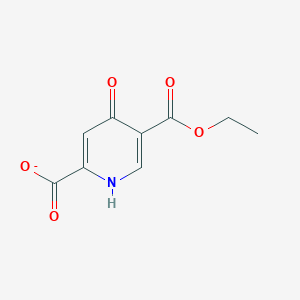


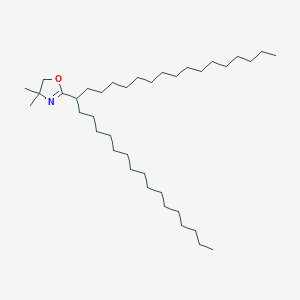

![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
